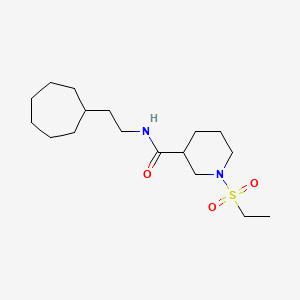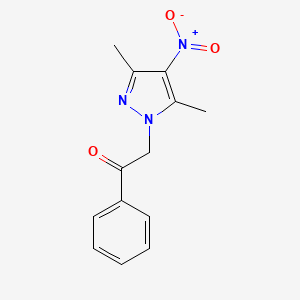
(3-butoxy-2-hydroxypropyl)methylsulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Scientific Research Applications
Electrochemical Study of Derivative Compounds
A study by Córdova et al. (2000) explored the electrooxidation of derivatives similar in structure to the compound of interest, considering their potential as collector agents for copper mineral sulfide flotation. This research highlights the electrochemical properties and applications of compounds with similar functionalities in mineral processing and extraction technologies (Córdova et al., 2000).
Buffer Interactions and Solubilities
Taha and Lee (2009) investigated the densities, solubilities, and thermal expansibilities of various biological buffers in water and aqueous solutions, including 1,4-dioxane. The study provides a detailed understanding of how similar compounds interact in different solvents, which is critical for designing buffer systems in biochemical and pharmaceutical research (Taha & Lee, 2009).
High-Valent Cobalt-Oxo Species Generation
Zong et al. (2020) discovered the generation of high-valent cobalt-oxo species in the cobalt(II)-activated peroxymonosulfate process, which was previously unrecognized. This finding opens new avenues for understanding the mechanisms behind the oxidation processes in environmental and possibly other chemical processes, demonstrating the relevance of studying the reactivity and applications of sulfur-containing compounds (Zong et al., 2020).
Novel Sulfonated Nanofiltration Membranes
Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes for dye treatment, emphasizing the importance of sulfonated compounds in improving water flux and membrane properties for environmental applications. This study underscores the potential of incorporating sulfur-functionalized materials in membrane technology for water purification and treatment (Liu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-butoxy-2-hydroxypropyl)-methylsulfamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5S/c1-3-4-5-14-7-8(10)6-9(2)15(11,12)13/h8,10H,3-7H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUMRTJGPJSPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN(C)S(=O)(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxy-2-hydroxypropyl)methylsulfamic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)



![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)
![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)
![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)
